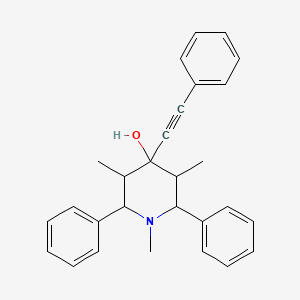![molecular formula C18H22ClNO2 B12492989 4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12492989.png)
4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]BUTAN-1-OL is an organic compound that belongs to the class of alcohols and phenols It features a complex structure with a chlorophenyl group, a methoxyphenyl group, and an amino butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]BUTAN-1-OL typically involves multiple steps. One common method is the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of a Schiff base formed from 4-chlorobenzaldehyde and 4-methoxybenzylamine using a reducing agent like sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include steps such as mixing, heating, and purification through techniques like distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]BUTAN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
4-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]BUTAN-1-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]BUTAN-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]BUTAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H22ClNO2 |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylamino]butan-1-ol |
InChI |
InChI=1S/C18H22ClNO2/c19-17-7-3-16(4-8-17)14-22-18-9-5-15(6-10-18)13-20-11-1-2-12-21/h3-10,20-21H,1-2,11-14H2 |
Clave InChI |
GXEKCEZPJKBONE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCCCO)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B12492912.png)
![1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12492919.png)
![3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B12492920.png)

![2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B12492932.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B12492933.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12492938.png)
![5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12492943.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide](/img/structure/B12492950.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12492958.png)
![N-(3,5-dichlorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12492973.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide](/img/structure/B12492981.png)
![Ethyl 6-ethyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12492998.png)
